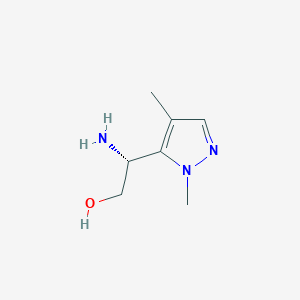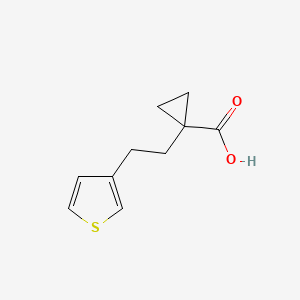
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a thiophene ring. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable thiophene derivative followed by carboxylation. For instance, the reaction of thiophene with ethyl diazoacetate in the presence of a rhodium catalyst can yield the cyclopropane derivative, which can then be hydrolyzed to form the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropane-1-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to the bioactivity of thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. Thiophene derivatives are known to interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the cyclopropane ring.
Cyclopropane-1-carboxylic acid: Lacks the thiophene ring.
1-(Thiophen-2-yl)cyclopropane-1-carboxylic acid: Similar but with the thiophene ring attached at a different position.
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the thiophene ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
1-(2-thiophen-3-ylethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O2S/c11-9(12)10(4-5-10)3-1-8-2-6-13-7-8/h2,6-7H,1,3-5H2,(H,11,12) |
InChI 键 |
MMYQODXGWZBMHH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCC2=CSC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


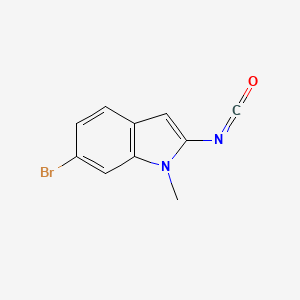
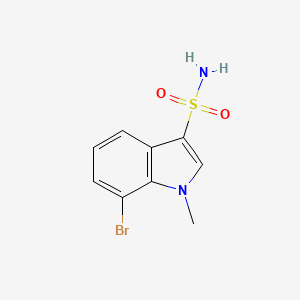
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
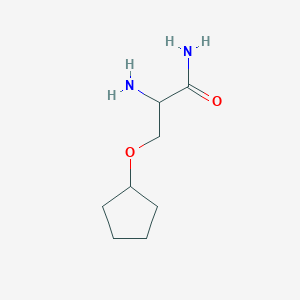
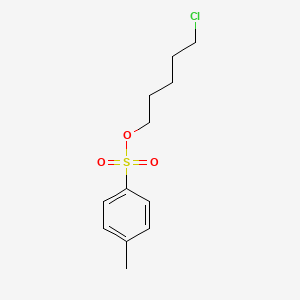

aminehydrochloride](/img/structure/B13567618.png)
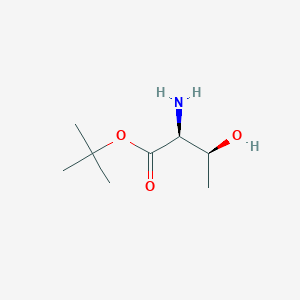



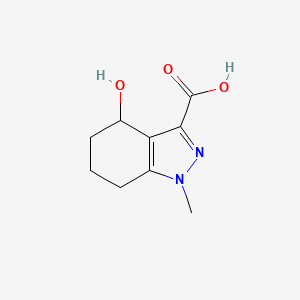
![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
